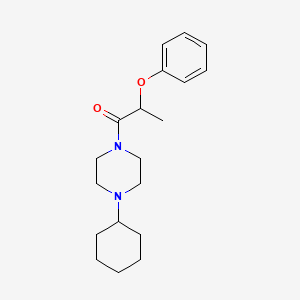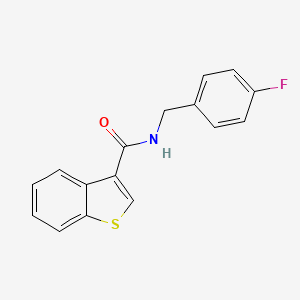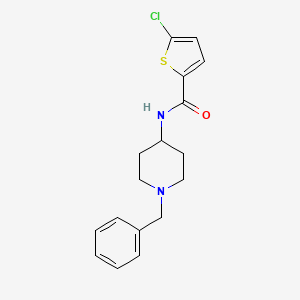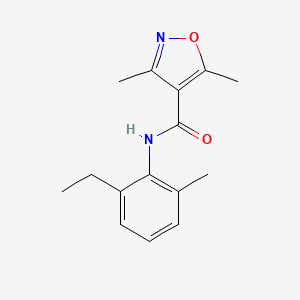
N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
説明
N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as EMX-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMX-2 is a member of the isoxazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act on a number of different pathways in the body. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and neuronal excitability. In oncology, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which are necessary for the growth and proliferation of cancer cells. In immunology, this compound has been shown to modulate the activity of immune cells, including T cells and B cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In neuroscience, this compound has been shown to protect neurons against oxidative stress and excitotoxicity, which are believed to be involved in the pathogenesis of neurodegenerative diseases. In oncology, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In immunology, this compound has been shown to modulate the activity of immune cells, including T cells and B cells, and has been studied for its potential to treat autoimmune diseases.
実験室実験の利点と制限
One advantage of N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory and its properties can be easily manipulated. Another advantage is that it has been extensively studied, which means that there is a large body of literature available on its properties and potential therapeutic applications. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
将来の方向性
There are a number of future directions for research on N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. In neuroscience, future research could focus on understanding the exact mechanism of action of this compound and its potential to treat neurodegenerative diseases. In oncology, future research could focus on developing new formulations of this compound that are more effective at inhibiting the growth of cancer cells. In immunology, future research could focus on understanding the role of this compound in modulating the immune response and its potential to treat autoimmune diseases. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for a variety of diseases.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been shown to inhibit the growth of cancer cells and has been studied for its potential to treat various types of cancer. In immunology, this compound has been shown to modulate the immune response and has been studied for its potential to treat autoimmune diseases.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-12-8-6-7-9(2)14(12)16-15(18)13-10(3)17-19-11(13)4/h6-8H,5H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOMTLJCSSCPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(ON=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2,6-dichlorophenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B4431531.png)
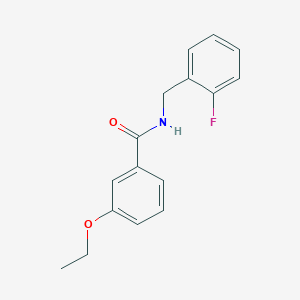

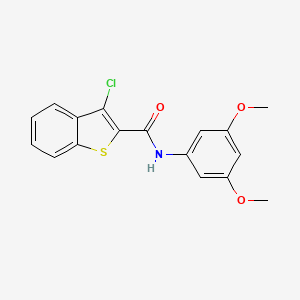
![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4431550.png)
amine](/img/structure/B4431554.png)
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4431563.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4431571.png)
